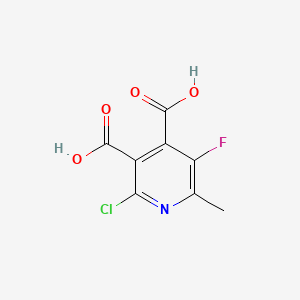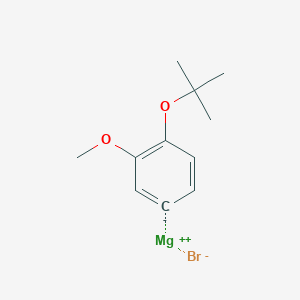
(4-t-Butoxy-3-methoxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-t-Butoxy-3-methoxyphenyl)magnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenyl ring, which is bonded to a magnesium bromide moiety. Grignard reagents are valuable in forming carbon-carbon bonds, making them essential in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
(4-t-Butoxy-3-methoxyphenyl)magnesium bromide can be synthesized through the reaction of 4-t-butoxy-3-methoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
4-t-Butoxy-3-methoxyphenyl bromide+Mg→(4-t-Butoxy-3-methoxyphenyl)magnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure uniform reaction conditions. The reaction mixture is typically cooled to control the exothermic nature of the Grignard reaction. After the reaction is complete, the product is purified and stored under an inert atmosphere to maintain its stability.
化学反応の分析
Types of Reactions
(4-t-Butoxy-3-methoxyphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically carried out in anhydrous THF at low temperatures.
Substitution Reactions: Often involve halogenated solvents and may require catalysts.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Halides: Formed from halogen-metal exchange reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
科学的研究の応用
(4-t-Butoxy-3-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Catalysis: Acts as a reagent in catalytic processes to form various organic compounds.
作用機序
The mechanism of action of (4-t-Butoxy-3-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The general mechanism can be summarized as follows:
Formation of the Grignard Reagent: The magnesium metal reacts with the aryl bromide to form the Grignard reagent.
Nucleophilic Attack: The carbon atom bonded to magnesium acts as a nucleophile and attacks the electrophilic carbon of a carbonyl compound.
Formation of the Product: The intermediate formed undergoes protonation to yield the final alcohol product.
類似化合物との比較
(4-t-Butoxy-3-methoxyphenyl)magnesium bromide can be compared with other similar Grignard reagents, such as:
(4-Methoxyphenyl)magnesium bromide: Lacks the tert-butoxy group, making it less sterically hindered.
(3-Methoxyphenyl)magnesium bromide: The methoxy group is positioned differently, affecting its reactivity.
(4-tert-Butylphenyl)magnesium bromide: Contains a tert-butyl group instead of a tert-butoxy group, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric hindrance and electronic effects, making it a valuable reagent in organic synthesis.
特性
分子式 |
C11H15BrMgO2 |
|---|---|
分子量 |
283.44 g/mol |
IUPAC名 |
magnesium;1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-11(2,3)13-10-8-6-5-7-9(10)12-4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
KDWUNVVGRABOGS-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
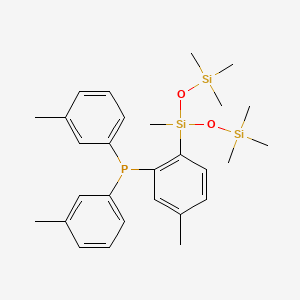

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

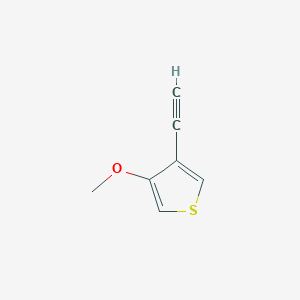
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
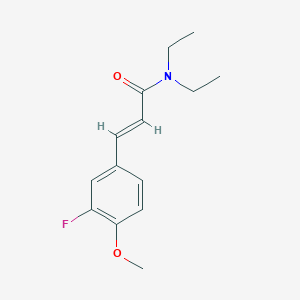

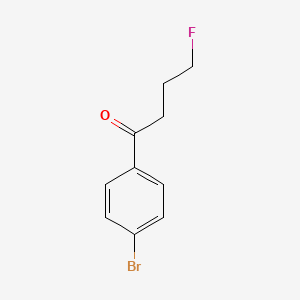
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
